molecular formula C13H23NO2 B2813888 N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide CAS No. 2305476-14-4

N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide

Cat. No.: B2813888
CAS No.: 2305476-14-4
M. Wt: 225.332
InChI Key: VBVIEWLNKICCAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide is a synthetic organic compound with the molecular formula C13H23NO2. This compound is characterized by its cyclobutyl ring structure, which is substituted with a prop-2-enamide group and a 2-methylpropoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring is synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with 2-Methylpropoxy Group: The cyclobutyl ring is then substituted with a 2-methylpropoxy group using a nucleophilic substitution reaction.

    Introduction of the Prop-2-enamide Group: Finally, the prop-2-enamide group is introduced through an amidation reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide is utilized in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-acrylamidoacetaldehyde dimethyl acetal: This compound shares structural similarities with N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide but differs in its functional groups and reactivity.

    N-(2,2-Dimethoxyethyl)prop-2-enamide: Another similar compound with differences in its substituents and chemical properties.

Uniqueness

This compound is unique due to its specific cyclobutyl ring structure and the combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2,2-dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-6-12(15)14-10-7-11(13(10,4)5)16-8-9(2)3/h6,9-11H,1,7-8H2,2-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVIEWLNKICCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1CC(C1(C)C)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.